molecular formula C12H17BO5 B15280783 2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane

2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane

Cat. No.: B15280783
M. Wt: 252.07 g/mol
InChI Key: JQCJKQVAPKOJLD-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane is a chemical compound that features a trimethoxyphenyl group attached to a dioxaborinane ring. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with boronic acid derivatives under specific conditions. One common method includes the use of a four-neck flask equipped with a mechanical stirrer, where acrylonitrile, aniline, methanol, and sodium methoxide are dissolved and heated to reflux . The crude 3,4,5-trimethoxybenzaldehyde is then added, and the mixture is stirred until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce costs, ensuring safety and efficiency. The use of advanced equipment and controlled environments helps in achieving high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane stands out due to its unique dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H17BO5

Molecular Weight

252.07 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C12H17BO5/c1-14-10-7-9(13-17-5-4-6-18-13)8-11(15-2)12(10)16-3/h7-8H,4-6H2,1-3H3

InChI Key

JQCJKQVAPKOJLD-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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